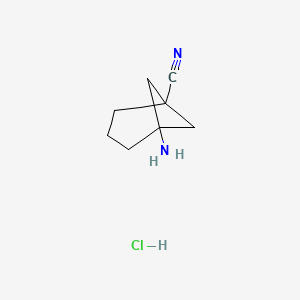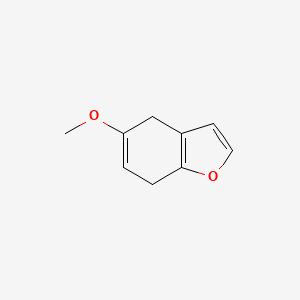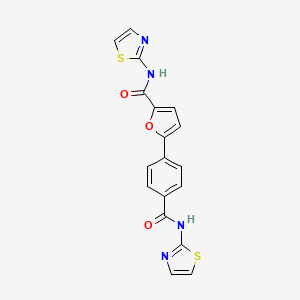
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be studied for its pharmacological properties. Researchers may explore its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide include other thiazole and furan derivatives. Examples might include:
- Thiazole-2-carboxamide derivatives
- Furan-2-carboxamide derivatives
- Phenylthiazole compounds
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H12N4O3S2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-5-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N4O3S2/c23-15(21-17-19-7-9-26-17)12-3-1-11(2-4-12)13-5-6-14(25-13)16(24)22-18-20-8-10-27-18/h1-10H,(H,19,21,23)(H,20,22,24) |
InChI Key |
VEYGXIMSGSRNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


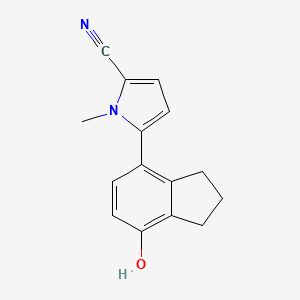
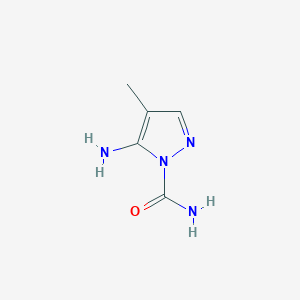

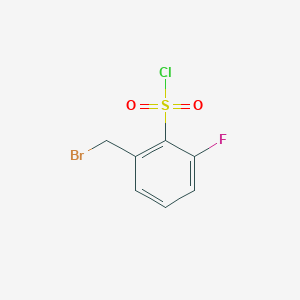
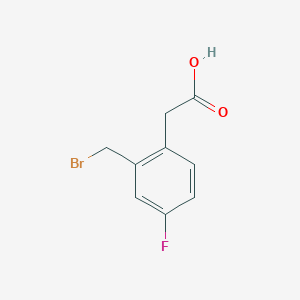
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
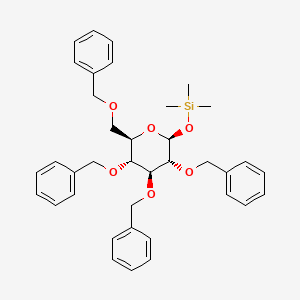
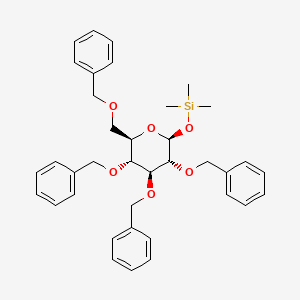
![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
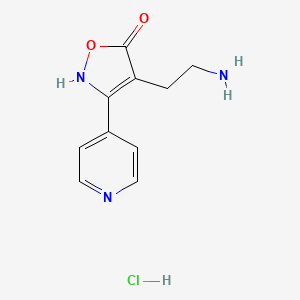
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)

